molecular formula C24H28FN5OS B11212739 4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione

4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione

Cat. No.: B11212739
M. Wt: 453.6 g/mol
InChI Key: WAZUANSZUPIXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione features a quinazoline-2(1H)-thione core substituted at the 4-position with a hexylamino linker. This linker terminates in a 4-(4-fluorophenyl)piperazin-1-yl group, with a ketone at the 6-position of the hexyl chain.

Properties

Molecular Formula

C24H28FN5OS

Molecular Weight

453.6 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one

InChI

InChI=1S/C24H28FN5OS/c25-18-9-11-19(12-10-18)29-14-16-30(17-15-29)22(31)8-2-1-5-13-26-23-20-6-3-4-7-21(20)27-24(32)28-23/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H2,26,27,28,32)

InChI Key

WAZUANSZUPIXSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one typically involves multiple steps, starting with the preparation of the piperazine and quinazolinone intermediates. The piperazine ring is often synthesized through the reaction of 4-fluoroaniline with ethylene glycol, followed by cyclization with diethanolamine. The quinazolinone moiety can be prepared by reacting anthranilic acid with isothiocyanates under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce piperazine derivatives with altered functional groups.

Scientific Research Applications

1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition.

Comparison with Similar Compounds

Structural Variations and Key Analogues

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Piperazine Substituent Linker Type Functional Groups Key Differences Source
4-({6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione (Target) Quinazoline-2-thione 4-(4-Fluorophenyl) Hexyl-6-oxo Thione, Amine, Ketone Reference compound
4-({6-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione Quinazoline-2-thione 4-(3-Methoxyphenyl) Hexyl-6-oxo Thione, Amine, Ketone Methoxy vs. fluoro substitution
3-{6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 4-(3-Chlorophenyl) Hexyl-6-oxo Dione, Amine, Ketone Chloro substituent; dione core
8-([4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione Triazolo-pyridine 4-(4-Fluorophenyl) Sulfonyl Thione, Sulfonyl Different core; sulfonyl linker
Methyl 6-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate Quinoline-4-one 4-(4-Fluorophenyl) Methyl Carboxylate, Ketone Quinoline core; methyl linker

Functional Group Impact on Properties

  • Thione vs.
  • Fluorophenyl Substituent : The 4-fluorophenyl group in the target compound and ’s 8ah is associated with increased lipophilicity and metabolic stability compared to methoxy () or chloro () variants .

Biological Activity

The compound 4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a quinazoline derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The molecular structure of the compound includes a quinazoline core substituted with a piperazine ring and a thione functional group. The presence of the fluorophenyl group enhances its lipophilicity, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC20H24FN5OS
Molecular Weight395.49 g/mol
IUPAC NameThis compound

Research indicates that compounds with similar structures often act as inhibitors of various kinases and enzymes. The quinazoline scaffold is known for its ability to inhibit pathways associated with cancer cell proliferation and inflammation. Specifically, it may inhibit the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation.

Anticancer Activity

Several studies have reported that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic Studies : It may act by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors, leading to increased cancer cell death.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit the NF-κB pathway:

  • Cytokine Suppression : In macrophage models, it has been observed to reduce the production of pro-inflammatory cytokines such as TNFα and IL-6.
  • Cellular Mechanisms : The inhibition of NF-κB translocation to the nucleus prevents the transcription of genes involved in inflammation.

Case Studies

Recent studies have highlighted the biological activity of similar quinazoline derivatives:

  • Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and evaluated for their anticancer activity against breast cancer cells. One derivative exhibited an IC50 value of 0.8 µM, demonstrating potent inhibitory effects on cell viability .
  • Anti-inflammatory Evaluation : Another study focused on alkylthiourea quinazoline derivatives, which showed significant inhibition of NF-κB activation in THP-1 macrophages, indicating their potential as anti-inflammatory agents .

Comparison with Related Compounds

The biological activity of this compound can be compared with other quinazoline derivatives:

CompoundActivity TypeIC50 Value (µM)
4-(Phenylamino)quinazolineAnticancer0.8
Alkylthiourea quinazoline derivativeAnti-inflammatory5
6-(Fluorophenyl)piperazine derivativeAnticancer10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.